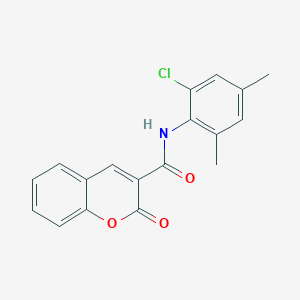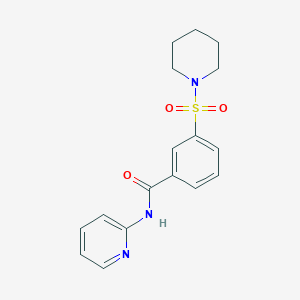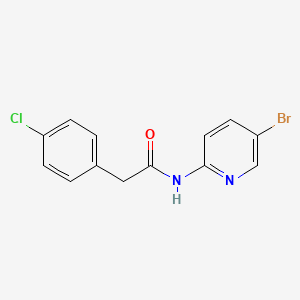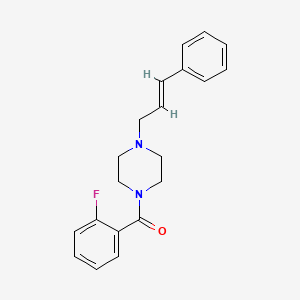
N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CDC-42 inhibitor and is known for its ability to inhibit the activity of CDC-42, a protein that plays a crucial role in cell division, migration, and cytoskeletal organization.
Applications De Recherche Scientifique
N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the key areas of research is cancer therapy. Studies have shown that CDC-42 plays a crucial role in cancer cell migration and invasion. Inhibition of CDC-42 activity using N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to reduce cancer cell migration and invasion, making it a potential candidate for cancer therapy.
Another area of research where N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has shown promise is in the treatment of neurodegenerative diseases. Studies have shown that CDC-42 plays a role in the development of dendritic spines, which are essential for synaptic plasticity. Inhibition of CDC-42 activity using N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to increase the number of dendritic spines, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves the inhibition of CDC-42 activity. CDC-42 is a small GTPase protein that plays a crucial role in cell division, migration, and cytoskeletal organization. N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide binds to CDC-42 and prevents it from interacting with downstream effectors, thereby inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide have been extensively studied. Inhibition of CDC-42 activity using N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to reduce cancer cell migration and invasion, increase the number of dendritic spines, and inhibit the growth of bacterial biofilms. However, it is important to note that the effects of N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide may vary depending on the cell type and experimental conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its specificity towards CDC-42. This compound has been shown to selectively inhibit CDC-42 activity without affecting other small GTPase proteins. Another advantage is its well-established synthesis method, making it easily accessible for research purposes.
However, there are also limitations to using N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments. One limitation is its potential toxicity towards cells. Studies have shown that high concentrations of N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide can induce cell death. Another limitation is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the research on N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide. One area of research is the development of more potent and selective CDC-42 inhibitors. Another area of research is the investigation of the potential applications of N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide in the treatment of bacterial infections. Studies have shown that this compound has the potential to inhibit the growth of bacterial biofilms, making it a potential candidate for the development of new antibacterial agents. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide in vivo.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction of 2-hydroxy-3-formylchromone with 2-amino-4,6-dimethylphenyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form the final compound. The synthesis method for this compound is well-established and has been reported in the literature.
Propriétés
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-10-7-11(2)16(14(19)8-10)20-17(21)13-9-12-5-3-4-6-15(12)23-18(13)22/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUHHAPYQVTIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(3-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5681586.png)

![3-[(2,6-dichlorobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5681603.png)
![3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B5681606.png)

![4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5681629.png)


![5-acetyl-3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5681646.png)
![N-(4'-fluorobiphenyl-3-yl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5681652.png)
![N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5681656.png)

![2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681679.png)
